molecular formula C17H18N2O2 B267675 2-methyl-N-[3-(propanoylamino)phenyl]benzamide

2-methyl-N-[3-(propanoylamino)phenyl]benzamide

Cat. No. B267675
M. Wt: 282.34 g/mol
InChI Key: SAPAMQUKLIHKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(propanoylamino)phenyl]benzamide, also known as MPBA, is a synthetic compound that has been widely used in scientific research. MPBA belongs to the class of benzamide compounds and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, it has been suggested that 2-methyl-N-[3-(propanoylamino)phenyl]benzamide may exert its biological effects by inhibiting the activity of various enzymes, including COX-2 and LOX. Additionally, 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been found to modulate the expression of several genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has also been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

2-methyl-N-[3-(propanoylamino)phenyl]benzamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. Additionally, 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied, and its biological activities are well-documented. However, there are also some limitations to the use of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide in lab experiments. For example, the exact mechanism of action of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide. One potential direction is to investigate the potential of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide and to identify its molecular targets. The development of new derivatives of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide with improved biological activities and reduced toxicity is also an area of future research. Finally, the use of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid to obtain the intermediate compound. The final product, 2-methyl-N-[3-(propanoylamino)phenyl]benzamide, is obtained by the reaction of the intermediate with propanoic anhydride. The synthesis of 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been well-established and can be performed in a laboratory setting with relative ease.

Scientific Research Applications

2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has also been shown to possess antitumor activity in various cancer cell lines. Additionally, 2-methyl-N-[3-(propanoylamino)phenyl]benzamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and the inhibition of their activity by 2-methyl-N-[3-(propanoylamino)phenyl]benzamide may contribute to its anti-inflammatory effects.

properties

Product Name

2-methyl-N-[3-(propanoylamino)phenyl]benzamide

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-methyl-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-3-16(20)18-13-8-6-9-14(11-13)19-17(21)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

SAPAMQUKLIHKIM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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